molecular formula C3H5N5O B029363 Ammeline CAS No. 645-92-1

Ammeline

Cat. No. B029363
CAS RN: 645-92-1
M. Wt: 127.11 g/mol
InChI Key: MASBWURJQFFLOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ammeline and its related compounds, including ammelide and cyanuric acid, has been extensively studied. A notable method involves the hydrolysis of melam hydrate with concentrated mineral acids, leading to the formation of ammelinium salts. These processes are critical for understanding the foundational chemistry of Ammeline and its derivatives (Lotsch & Schnick, 2006).

Molecular Structure Analysis

The molecular structure of Ammeline has been elucidated through various spectroscopic methods, including X-ray diffraction. The structural characterization of Ammeline derivatives, such as ammelinium salts, showcases planar, mono-protonated ammelinium cations that form stable complexes with halide or nitrate anions, highlighting the intricate molecular geometry and interactions within these compounds (Lotsch & Schnick, 2006).

Chemical Reactions and Properties

Ammeline undergoes various chemical reactions, prominently featuring deamination processes that contribute to its transformation into cyanuric acid, a key step in understanding its metabolic pathways and potential environmental impact. This transformation is facilitated by enzymes like guanine deaminase, highlighting the biochemical relevance of Ammeline (Seffernick et al., 2009).

Physical Properties Analysis

The physical properties of Ammeline and its derivatives have been studied, focusing on their solubility, stability, and crystalline structure. The structural analysis of ammelinium salts provides insight into their crystallization patterns and hydrogen bonding, which are crucial for predicting the behavior of these compounds in various environments (Lotsch & Schnick, 2006).

Chemical Properties Analysis

The chemical properties of Ammeline, including its reactivity and interaction with other compounds, are central to its applications in material science and environmental chemistry. Its role in forming complexes with metals and its reactivity under various conditions are areas of active research, shedding light on its potential uses and environmental fate (Seffernick et al., 2009).

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Supramolecular Chemistry .

Comprehensive and Detailed Summary of the Application

Ammeline has been identified as a superior building block for the fabrication of cyclic complexes based on hydrogen bonds, specifically in the design of self-assembled rosettes . These rosettes are cyclic complexes of small organic compounds that are associated by hydrogen bonds .

Detailed Description of the Methods of Application or Experimental Procedures

The methods of application involve the use of dispersion-corrected density functional theory (DFT-D) to theoretically examine hydrogen-bonded rosettes of melamine and ammeline . The bonding analyses are based on quantitative Kohn–Sham molecular orbital theory and corresponding energy decomposition analyses (EDA) .

Thorough Summary of the Results or Outcomes Obtained

The results show that ammeline is a much better building block than melamine for the fabrication of cyclic complexes based on hydrogen bonds . This superior capacity is explained by both stronger hydrogen bonding and the occurrence of a strong synergy .

Application in Food Safety and Animal Health

Specific Scientific Field

The specific scientific field for this application is Food Safety and Animal Health .

Comprehensive and Detailed Summary of the Application

Ammeline, along with melamine and its other metabolites (ammelide, and cyanuric acid), has been identified in pet food, animal feed, and tissue samples . This is of particular concern as the presence of these compounds can pose a risk to animal health .

Detailed Description of the Methods of Application or Experimental Procedures

The methods of application involve the use of Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) and Photodiode Array Detection (UPLC/PDA) for the rapid analyses of melamine and its metabolites in various samples .

Thorough Summary of the Results or Outcomes Obtained

The results obtained from these analyses can help in ensuring the safety of animal feed and in monitoring the health of animals .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

4,6-diamino-1H-1,3,5-triazin-2-one
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InChI

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASBWURJQFFLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060950
Record name 1,3,5-Triazin-2(1H)-one, 4,6-diamino-
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Molecular Weight

127.11 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Ammeline
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Product Name

Ammeline

CAS RN

645-92-1
Record name Ammeline
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Record name AMMELINE
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Record name 1,3,5-Triazin-2(1H)-one, 4,6-diamino-
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Record name AMMELINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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